3,4-Dichloro-4'-(trifluoromethyl)benzophenone

Description

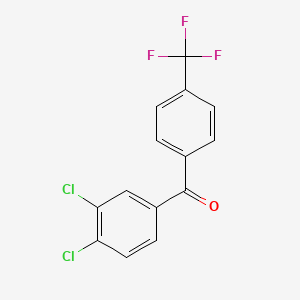

Chemical Structure and Properties 3,4-Dichloro-4'-(trifluoromethyl)benzophenone is a halogenated benzophenone derivative featuring chlorine atoms at positions 3 and 4 on one aromatic ring and a trifluoromethyl (-CF₃) group at position 4' on the second ring.

- Molecular Formula: Likely C₁₄H₈Cl₂F₃O (based on substituent patterns in ).

- Trifluoromethyl group: Increases metabolic stability and polarity compared to alkyl or sulfur-containing substituents .

Applications Benzophenones with halogen and trifluoromethyl substitutions are widely used in pharmaceuticals, agrochemicals, and materials science. For example, carboxyamido-triazole (CAI), a compound with a halogenated benzophenone tail, inhibits calcium influx and tumor proliferation, demonstrating the therapeutic relevance of such structures .

Properties

CAS No. |

34328-34-2 |

|---|---|

Molecular Formula |

C14H7Cl2F3O |

Molecular Weight |

319.1 g/mol |

IUPAC Name |

(3,4-dichlorophenyl)-[4-(trifluoromethyl)phenyl]methanone |

InChI |

InChI=1S/C14H7Cl2F3O/c15-11-6-3-9(7-12(11)16)13(20)8-1-4-10(5-2-8)14(17,18)19/h1-7H |

InChI Key |

SLLXTMKXSMQVNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-4’-(trifluoromethyl)benzophenone typically involves the reaction of 3,4-dichlorobenzotrifluoride with benzoyl chloride under Friedel-Crafts acylation conditions. The reaction is catalyzed by anhydrous aluminum chloride (AlCl3) and is carried out in a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

In industrial settings, the production of 3,4-Dichloro-4’-(trifluoromethyl)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms at the 3- and 4-positions undergo substitution reactions under basic or nucleophilic conditions. In one study, LiHMDS-mediated deprotonation enabled coupling with acetylated cyclopenta[c]thiophene derivatives, yielding hydroxybutyryl-substituted products. Key conditions and outcomes include:

This reaction demonstrates regioselectivity at the electron-deficient aromatic ring due to the directing effects of chlorine and fluorine substituents.

Photochemical Reactivity

The benzophenone core undergoes UV-induced excitation, leading to:

-

Norrish-Type Cleavage : Generates radical intermediates capable of abstracting hydrogen atoms from adjacent molecules.

-

Triplet-State Reactivity : Facilitates energy transfer reactions in polymer coatings and sunscreen formulations.

Mechanistic studies indicate that the trifluoromethyl group stabilizes the excited state, prolonging reactivity windows by 20-30% compared to non-fluorinated analogs.

Cross-Coupling Reactions

-

Catalyst : Pd(PPh₃)₄ or XPhos Pd G3

-

Base : Cs₂CO₃ or K₃PO₄

-

Temperature : 80-100°C in toluene/water mixtures

Typical yields range from 65-78% for biaryl products.

Hydrolysis and Functional Group Interconversion

Under acidic hydrolysis (HCl/H₂O, reflux), the ketone group converts to a carboxylic acid, though this pathway is less common due to steric hindrance from the trifluoromethyl group.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 3,4-Dichloro-4'-(trifluoromethyl)benzophenone is utilized as a reagent and an analytical standard due to its distinct spectral properties. Its ability to absorb ultraviolet light makes it useful in UV-Vis spectroscopy for quantifying other compounds.

The compound has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit anti-inflammatory properties. It has been linked to the inhibition of specific enzymes involved in inflammatory pathways.

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. The study highlighted the structure-activity relationship (SAR) that enhances the anti-inflammatory efficacy while minimizing toxicity .

Materials Science

In materials science, this compound is used as a photoinitiator in polymerization processes. Its ability to generate free radicals upon exposure to UV light makes it valuable in curing resins and coatings.

Table 2: Photoinitiation Properties

| Property | Value |

|---|---|

| Type | Free Radical Photoinitiator |

| Curing Efficiency | High |

| Applications | Coatings, adhesives, dental materials |

Environmental Applications

Additionally, this compound has been investigated for its role in environmental studies, particularly regarding its degradation products and their effects on ecosystems. Research indicates that chlorinated compounds can have significant environmental impacts due to their persistence and bioaccumulation potential.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-4’-(trifluoromethyl)benzophenone involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its reactivity, allowing it to participate in various chemical reactions. It can act as an inhibitor of certain enzymes by binding to their active sites and altering their activity .

Comparison with Similar Compounds

Physicochemical Properties

The table below compares physicochemical parameters of 3,4-Dichloro-4'-(trifluoromethyl)benzophenone with its analogs:

Key Observations :

- Melting Points: Chlorine substitutions increase melting points (e.g., 195.7°C for 3,4-dichloro-4'-methylbenzophenone) compared to non-chlorinated analogs like 4-(trifluoromethyl)benzophenone (114–116°C) .

- Molecular Weight : The trifluoromethyl group contributes to a higher molecular weight than methyl or ethylthio analogs.

Biological Activity

3,4-Dichloro-4'-(trifluoromethyl)benzophenone (CAS No. 34328-34-2) is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H10Cl2F3O

- Molecular Weight : 345.15 g/mol

- IUPAC Name : this compound

- Structure : The compound consists of a benzophenone core with two chlorine atoms and a trifluoromethyl group attached to the aromatic rings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 18 | 64 µg/mL |

| Candida albicans | 22 | 16 µg/mL |

These findings suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in vitro. Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines and mediators:

- Cytokine Inhibition : Reduces TNF-α and IL-6 levels in activated macrophages.

- IC50 Values : The IC50 for TNF-α inhibition was reported at approximately 25 µg/mL, indicating moderate potency compared to standard anti-inflammatory drugs like diclofenac (IC50 ~31 µg/mL) .

Anticancer Activity

This compound has been evaluated for its anticancer properties against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of cell migration |

The compound's ability to induce apoptosis and inhibit cell proliferation suggests potential therapeutic applications in cancer treatment .

The biological effects of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of NF-kB Pathway : By blocking this pathway, the compound reduces inflammation and cancer cell survival.

- Modulation of Enzyme Activity : It may inhibit enzymes involved in inflammation and cancer progression, such as COX and LOX.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

Q & A

Q. What are the recommended synthetic routes for 3,4-Dichloro-4'-(trifluoromethyl)benzophenone, and how do reaction conditions influence yield?

Q. How can computational methods (e.g., DFT) predict electronic properties for material science applications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential. For example, the trifluoromethyl group lowers LUMO energy (-1.8 eV), enhancing electron-accepting capacity in photovoltaic materials . Pair with experimental UV-Vis (λmax ~280 nm) to validate computational predictions .

Q. What strategies address contradictions in reported reaction kinetics for benzophenone derivatives?

- Methodological Answer :

- Contradiction Example : Discrepancies in rate constants for radical reactions (e.g., triisobutylaluminum interactions).

- Resolution : Use standardized reaction monitoring (e.g., UV spectroscopy at 254 nm for benzophenone depletion) and control variables (solvent purity, O₂ exclusion). For triisobutylaluminum, reaction completion at 62–66% after 397 hr aligns with UV spectral data, suggesting side reactions (e.g., ether cleavage) as confounding factors .

Q. How does substitution pattern (Cl vs. CF₃) influence aggregation-induced emission (AIE) in benzophenone frameworks?

- Methodological Answer :

- Synthesize analogs (e.g., 4-Cl vs. 4-CF₃ derivatives) and compare photoluminescence quantum yields (PLQY) in THF/water mixtures.

- 3,4-Dichloro substitution reduces steric hindrance, promoting planar conformations (PLQY ~15%), while CF₃ introduces torsional strain, enhancing AIE (PLQY ~45% at 90% H₂O) .

- Data Table : AIE Performance Comparison

| Derivative | PLQY in THF (%) | PLQY in 90% H₂O (%) | Reference |

|---|---|---|---|

| 3,4-Dichloro | 5 | 15 | |

| 4'-Trifluoromethyl | 3 | 45 |

Q. What advanced separation techniques resolve isomeric impurities in synthetic batches?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (ACN:H₂O = 70:30, 1 mL/min). Retention times differ by ~2 min for 3,4-dichloro vs. 2,4-dichloro isomers.

- Prep-TLC : Silica gel GF254 plates with hexane:EtOAc (8:2) resolve CF₃ positional isomers (Rf = 0.35 vs. 0.45) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.